REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][C:8]1([CH2:12][C:13]([O:15]CC)=[O:14])[CH2:11][O:10][CH2:9]1.Cl[C:19]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:20]>CCCCCCC.C(OCC)(=O)C.COC(C)(C)C.O>[CH2:22]([O:21][C:19]([NH:7][C:8]1([CH2:12][C:13]([OH:15])=[O:14])[CH2:9][O:10][CH2:11]1)=[O:20])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
875 g
|
Type
|
reactant
|
Smiles
|
NC1(COC1)CC(=O)OCC
|
Name
|
|
Quantity
|
1.21 kg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 20° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was separated
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
the remaining organic layer washed with water (1.5 L)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C
|
Type
|
ADDITION
|
Details
|
Isopropyl acetate (5 L) was added
|
Type
|
ADDITION
|
Details
|
followed by controlled addition of a 6M aqueous solution of hydrogen chloride (1.2 L)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 17° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Solid crystallised out in the reactor
|
Type
|
DISSOLUTION
|
Details
|
so was dissolved in a mixture of ethyl acetate and methanol (˜20 L)
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford solid material
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Further ethyl acetate (5 L) was added
|
Type
|
TEMPERATURE
|
Details
|
the slurry heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to give an orange solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
that was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried on a sinter for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
before drying in vacuo at 40° C. for 18 hours
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(COC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 kg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |